molecular formula C24H27N3O3 B12203241 Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B12203241
M. Wt: 405.5 g/mol
InChI Key: ZZDKFPASIXAXPE-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazole structure, followed by the introduction of the pyrimido ring and the ethyl ester group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate
  • Ethyl 2-oxo-1-(2-phenylethyl)-4-(methyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Uniqueness

Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the presence of the pyrimido[1,2-a]benzimidazole core make it a valuable compound for various applications.

Biological Activity

Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C24H27N3O3
  • Key Functional Groups : Ethyl ester, ketone, and a phenylethyl group.

This structural complexity may influence its interactions with various biological targets and contribute to its pharmacological properties .

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, to which this compound belongs, exhibit significant antimicrobial properties. A comprehensive review highlighted the broad-spectrum activity of benzimidazole derivatives against various pathogens . The specific antimicrobial efficacy of this compound has not been fully elucidated in the literature; however, studies on related compounds suggest promising antibacterial and antifungal activities.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 1S. typhi50 μg/ml
Compound 2C. albicans250 μg/ml

These findings suggest that similar compounds may exhibit comparable antimicrobial effects .

Anticancer Potential

The benzimidazole scaffold is recognized for its anticancer properties. Several studies have reported that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzimidazole core can significantly alter its pharmacological profile. For instance:

  • Electron-donating groups enhance activity against certain pathogens.
  • Substituents at specific positions can increase selectivity towards cancer cells while reducing toxicity to normal cells.

Case Studies

Recent studies have explored the synthesis and biological evaluation of related compounds:

  • Study A : Investigated a series of benzimidazole derivatives for their anticancer activity against breast cancer cell lines. Compounds with specific substitutions showed enhanced cytotoxicity compared to standard chemotherapeutics.
  • Study B : Focused on the antimicrobial properties of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. The study found that certain structural modifications led to improved antibacterial efficacy.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 2-oxo-1-(2-phenylethyl)-4-propan-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C24H27N3O3/c1-4-30-23(29)20-21(16(2)3)27-19-13-9-8-12-18(19)25-24(27)26(22(20)28)15-14-17-10-6-5-7-11-17/h5-13,16,20-21H,4,14-15H2,1-3H3

InChI Key

ZZDKFPASIXAXPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2N(C1=O)CCC4=CC=CC=C4)C(C)C

Origin of Product

United States

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